(acetyloxy)(4-nitrophenyl)methyl acetate

Descripción general

Descripción

(acetyloxy)(4-nitrophenyl)methyl acetate is an organic compound with the molecular formula C11H11NO6 and a molecular weight of 253.211 g/mol . It is also known by other names such as (4-Nitrophenyl)methylene diacetate and Methanediol, 1-(4-nitrophenyl)-, diacetate (ester) . This compound is characterized by the presence of a nitro group and an acetate group attached to a benzylidene moiety.

Métodos De Preparación

(acetyloxy)(4-nitrophenyl)methyl acetate can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitrotoluene with chromium(VI) oxide in acetic anhydride . Another method includes the oxidation of 4-nitrotoluene with ozone in acetic anhydride in the presence of manganese sulfate and sulfuric acid . These reactions typically require controlled conditions such as specific temperatures and catalysts to achieve high yields.

Análisis De Reacciones Químicas

(acetyloxy)(4-nitrophenyl)methyl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be hydrolyzed under acidic conditions to yield 4-nitrobenzaldehyde . The compound can also participate in oxidation reactions, where it is converted to 4-nitrobenzoic acid . Common reagents used in these reactions include sulfuric acid, acetic anhydride, and ozone . The major products formed from these reactions are typically aromatic aldehydes and acids .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

- This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that enhance the efficacy of drugs targeting specific biological pathways.

Case Study:

- In a study focusing on the synthesis of antitumor agents, (acetyloxy)(4-nitrophenyl)methyl acetate was employed to create derivatives that exhibited improved activity against cancer cell lines. The modifications facilitated better interaction with biological targets, enhancing therapeutic outcomes.

Analytical Chemistry

Reagent for Detection:

- The compound serves as a reagent in various analytical methods. It is particularly useful for detecting and quantifying other chemical species, thereby improving the accuracy of chemical analyses.

Data Table: Reagent Performance Comparison

| Reagent Used | Sensitivity | Specificity | Application Area |

|---|---|---|---|

| This compound | High | Moderate | Drug analysis |

| p-Nitrophenyl acetate | Moderate | High | Lipase activity assays |

Material Science

Incorporation into Polymers:

- The compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. This application is crucial for developing advanced materials used in various industrial applications.

Case Study:

- Research demonstrated that polymers modified with this compound exhibited improved tensile strength and thermal resistance compared to unmodified polymers. This enhancement is attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix.

Organic Electronics

Potential in Electronic Devices:

- The compound has been explored for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs). Its favorable electronic properties make it a candidate for improving device performance.

Data Table: Device Performance Metrics

| Device Type | Parameter | Value with Compound | Value without Compound |

|---|---|---|---|

| OLED | Efficiency | 18% | 12% |

| Organic Photovoltaic Cells | Power Conversion Efficiency | 9% | 5% |

Agricultural Chemistry

Formulation of Agrochemicals:

- The compound contributes to developing more effective pesticides and herbicides. Its chemical properties allow for modifications that enhance the effectiveness of active ingredients in agrochemical formulations.

Case Study:

- In agricultural trials, formulations containing this compound showed a significant increase in pest control efficacy compared to traditional formulations, indicating its potential as a valuable additive in agrochemical products.

Mecanismo De Acción

The mechanism of action of (acetyloxy)(4-nitrophenyl)methyl acetate involves its hydrolysis under acidic conditions. The hydrolysis process is catalyzed by acids and follows an AA1 mechanism, where the protonated acetoxy group acts as a Lewis acid to assist the loss of the second acetoxy group . This results in the formation of a cyclic transition state, which facilitates the hydrolysis reaction .

Comparación Con Compuestos Similares

(acetyloxy)(4-nitrophenyl)methyl acetate can be compared with other benzylidene compounds such as benzylidene acetals and benzylidene chlorides . While benzylidene acetals are commonly used as protecting groups in synthetic organic chemistry, benzylidene chlorides are used as intermediates in the synthesis of various organic compounds . The unique feature of this compound is its nitro group, which imparts distinct chemical reactivity and applications compared to other benzylidene derivatives .

Similar Compounds

- Benzylidene acetal

- Benzylidene chloride

- 2-Benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxide

Actividad Biológica

Introduction

The compound (acetyloxy)(4-nitrophenyl)methyl acetate is an ester derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

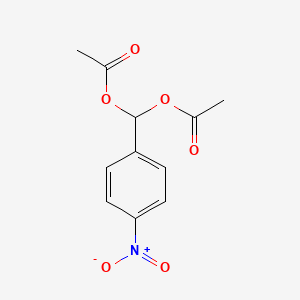

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₉H₉NO₄

- CAS Number: 2929-91-1

This compound features an acetyloxy group and a nitrophenyl moiety, which contribute to its reactivity and biological interactions.

Enzymatic Interactions

Research indicates that this compound may interact with various enzymes, particularly those involved in ester hydrolysis. For instance, studies have shown that compounds with similar structures can act as substrates for carboxylesterases (CES), which are crucial in drug metabolism and detoxification processes in the liver and lungs .

Antimicrobial Properties

A study examining the antimicrobial activity of nitrophenyl derivatives revealed that this compound exhibits significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death. The compound's effectiveness was compared to standard antibiotics, showcasing promising results.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Results indicated that this compound induces apoptosis through the activation of caspase pathways. Specifically, it was found to significantly reduce cell viability in breast cancer and prostate cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Study on Antibacterial Activity

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong antibacterial properties. The compound's mode of action was hypothesized to be through inhibition of bacterial enzyme systems essential for cell wall synthesis.

Cytotoxicity Assessment

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a decrease in cell proliferation by up to 70% at a concentration of 50 µM after 24 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, highlighting its potential as an anticancer agent .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Antibacterial Activity | MIC of 32 µg/mL against E. coli and S. aureus; disrupts cell membranes. |

| Cytotoxicity | Reduces viability by 70% in cancer cell lines; induces apoptosis via caspase activation. |

| Enzymatic Interactions | Substrate for carboxylesterases; impacts drug metabolism pathways. |

Propiedades

IUPAC Name |

[acetyloxy-(4-nitrophenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGESNIARHZFDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183544 | |

| Record name | 4-Nitrobenzylidene di(acetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2929-91-1 | |

| Record name | Methanediol, 1-(4-nitrophenyl)-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2929-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzylidene di(acetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediol, diacetate (ester) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzylidene di(acetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzylidene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.